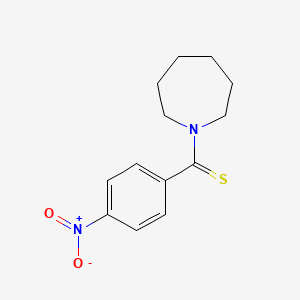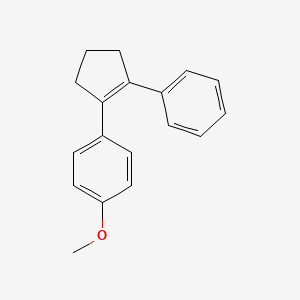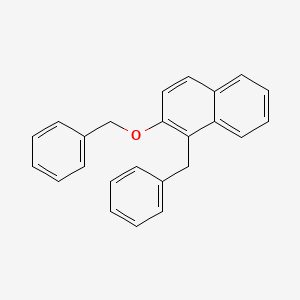![molecular formula C14H31NO3 B14351980 2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-46-8](/img/no-structure.png)
2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) is an organic compound that belongs to the class of alcohols and ethers This compound is characterized by the presence of a heptyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can be achieved through a multi-step process involving the following key steps:
Alkylation: The initial step involves the alkylation of 3-bromopropanol with heptyl alcohol in the presence of a base such as potassium carbonate. This reaction yields 3-(heptyloxy)propanol.
Amination: The next step involves the reaction of 3-(heptyloxy)propanol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. This reaction forms 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol).
Industrial Production Methods
In an industrial setting, the production of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-{[3-(Butyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Pentyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Hexyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) is unique due to its heptyloxy group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Propiedades
| 91374-46-8 | |
Fórmula molecular |
C14H31NO3 |
Peso molecular |
261.40 g/mol |
Nombre IUPAC |
2-[3-heptoxypropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-13-18-14-7-8-15(9-11-16)10-12-17/h16-17H,2-14H2,1H3 |
Clave InChI |
HKDWDDFMRWACNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)


![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
